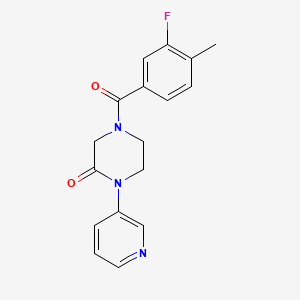

![molecular formula C17H15NO4 B6430294 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide CAS No. 2097916-58-8](/img/structure/B6430294.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a furan derivative with a phenyl group and a carboxamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Carboxamides are organic compounds characterized by the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, furan compounds are known to undergo reactions at the 2-position due to the electron-rich nature of the oxygen atom . The carboxamide group could also participate in various reactions, such as hydrolysis or reduction .Aplicaciones Científicas De Investigación

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide has been studied for its potential therapeutic applications in medical research. This compound has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects, as well as potential applications in drug delivery and as an antioxidant. This compound has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer. In addition, this compound has been found to have anti-bacterial activity against a variety of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This compound has also been studied for its potential applications in drug delivery, as it has been found to enhance the solubility of drugs and increase their bioavailability. Furthermore, this compound has been studied for its potential antioxidant activity, as it has been found to scavenge free radicals and reduce oxidative damage.

Mecanismo De Acción

Target of Action

The primary target of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide is the p53–p21CIP1/WAF1 pathway in human colorectal HCT116 cells . This pathway plays a crucial role in cell cycle regulation and apoptosis, making it a key target in cancer treatment.

Mode of Action

This compound interacts with its targets by inducing G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 . This leads to several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .

Biochemical Pathways

The compound affects the p53–p21CIP1/WAF1 pathway, leading to cell cycle arrest and apoptosis . This pathway is a part of the larger network of pathways regulating cell growth and death. The activation of p53 leads to the up-regulation of p21, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest .

Pharmacokinetics

Furan derivatives are generally known for their remarkable therapeutic efficacy , suggesting that they may have favorable pharmacokinetic properties

Result of Action

The compound exerts a potent suppressive effect on HCT116 colorectal cancer cells . It causes cytotoxicity in these cells through several apoptotic events and cell cycle arrest . These findings suggest that this compound may be a potential candidate for development as an anti-tumor agent .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide has several advantages and limitations for lab experiments. One of the main advantages of using this compound in lab experiments is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, including the use of organic solvents and catalysts, as well as through enzymatic catalysis. In addition, this compound has a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects, as well as potential applications in drug delivery and as an antioxidant.

One of the main limitations of using this compound in lab experiments is that it is not as well-studied as other compounds, and thus there is still much to be learned about its mechanism of action and potential therapeutic applications. Furthermore, this compound is not as widely available as other compounds, and thus it can be difficult to obtain in large quantities.

Direcciones Futuras

There are a variety of potential future directions for research on N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide. One potential direction is to further investigate its mechanism of action, as this could lead to new therapeutic applications. Another potential direction is to explore its potential applications in drug delivery, as this could lead to more efficient and effective drug delivery systems. Additionally, further research could be done on this compound’s potential applications as an antioxidant, as this could lead to new treatments for oxidative stress-related diseases. Finally, further research could be done to explore the potential advantages and limitations of using this compound in lab experiments, as this could lead to more efficient and effective lab experiments.

Métodos De Síntesis

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide can be synthesized using a variety of methods, including the use of organic solvents and catalysts, as well as through enzymatic catalysis. The most commonly used method for synthesizing this compound is the condensation reaction of furan-2-carboxaldehyde with 2-hydroxyethyl furan-3-carboxamide in the presence of an organic base, such as triethylamine. This reaction is carried out in a solvent, such as acetonitrile, and can be catalyzed by a variety of catalysts, including p-toluenesulfonic acid and pyridine. In addition, this compound can be synthesized through the use of enzymes, such as lipases and proteases, which can catalyze the reaction of furan-2-carboxaldehyde with 2-hydroxyethyl furan-3-carboxamide.

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-9,11,15,19H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDOVKQGKRLSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)

![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)

![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)

![(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6430237.png)

![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)

![4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430252.png)

![5-bromo-2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6430268.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430269.png)

![4-({1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)-2,6-dimethylpyrimidine](/img/structure/B6430270.png)

![4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B6430275.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B6430281.png)

![1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6430288.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6430295.png)